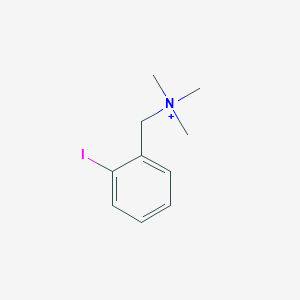

Iodobenzyltrimethylammonium

Description

Iodobenzyltrimethylammonium (chemical name: (iodobenzyl)trimethylammonium iodide) is a quaternary ammonium compound characterized by a benzyl group substituted with an iodine atom and a trimethylammonium moiety. It has been studied extensively for its cardiac uptake properties, particularly as an analogue of bretylium, a class III antiarrhythmic agent. Research demonstrates its selective accumulation in sympathetic nerve terminals of the heart, making it valuable for imaging and pharmacological studies .

Key Properties (derived from synthesis protocols and applications):

- Molecular formula: C₁₀H₁₅IN (assuming iodination at the benzyl ring).

- Applications: Cardiac sympathetic innervation imaging, monoamine oxidase (MAO) interaction studies, and as a radiotracer precursor .

Properties

CAS No. |

59777-96-7 |

|---|---|

Molecular Formula |

C10H15IN+ |

Molecular Weight |

276.14 g/mol |

IUPAC Name |

(2-iodophenyl)methyl-trimethylazanium |

InChI |

InChI=1S/C10H15IN/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3/q+1 |

InChI Key |

BWGBWIGMDOMQQR-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC1=CC=CC=C1I |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1I |

Synonyms |

2-iodobenzyl-N,N,N-trimethylammonium chloride iodobenzyltrimethylammonium iodobenzyltrimethylammonium chloride iodobenzyltrimethylammonium iodide iodobenzyltrimethylammonium, 125I-labeled UM-360 |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzyltrimethylammonium Iodide

Structural Similarity : Both compounds share a benzyl group and a trimethylammonium group but differ in the absence of an iodine substitution on the benzyl ring in benzyltrimethylammonium iodide.

Functional Differences :

[o-((Trimethylsilyl)methyl)benzyl]trimethylammonium Iodide

Structural Similarity : This compound replaces iodine with a trimethylsilyl group on the benzyl ring, altering its electronic and steric properties.

Mechanistic Contrast :

- The iodine substituent enhances radiotracer compatibility, whereas the trimethylsilyl group improves thermal stability for synthetic applications .

Comparison with Functionally Similar Compounds

¹²³I-Meta-Iodobenzylguanidine (¹²³I-MIBG)

Functional Similarity : Both compounds are used in cardiac sympathetic innervation imaging.

| Property | This compound Iodide | ¹²³I-MIBG |

|---|---|---|

| Target | Sympathetic nerve terminals | Norepinephrine transporters |

| Imaging Modality | PET/SPECT (preclinical) | Clinical SPECT |

| Half-Life | ~13 hours (¹²³I) | ~13 hours (¹²³I) |

Research Findings :

Tetramethylammonium Dichloroiodate (TMADCI)

Functional Similarity : Both are iodinating agents, but TMADCI is used for aromatic iodination in synthesis.

Mechanistic Contrast :

- TMADCI’s dichloroiodate moiety enables efficient electrophilic iodination, while this compound’s iodine is inert in synthetic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.